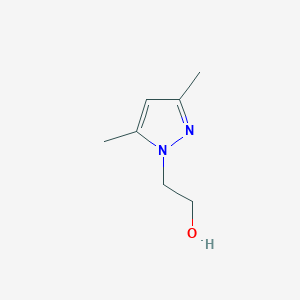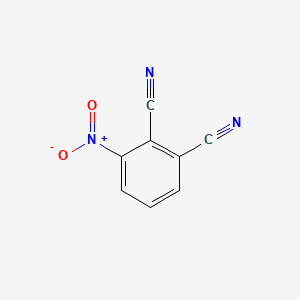
3-Methoxybenzene-1,2-diamine
概要
説明
3-Methoxybenzene-1,2-diamine is a chemical compound that is part of the substituted methoxybenzenes family. It is characterized by the presence of an amine group attached to a benzene ring which is further substituted with a methoxy group. This compound is of interest due to its potential applications in various chemical syntheses and its role as an intermediate in the production of pharmaceuticals, dyes, and other organic compounds.
Synthesis Analysis
The synthesis of N-arylbenzene-1,2-diamines, including 3-methoxybenzene-1,2-diamine, can be achieved through the photoreaction of 4-methoxyazobenzenes. The study demonstrates that the solvent used during the irradiation process plays a crucial role in determining the product outcome. When 4-methoxyazobenzenes are irradiated in DMF containing hydrochloric acid, N2-aryl-4-methoxybenzene-1,2-diamines are produced as the major product. This indicates that by controlling the reaction conditions, specifically the choice of solvent and acid concentration, the synthesis of 3-methoxybenzene-1,2-diamine can be selectively achieved .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 3-methoxybenzene-1,2-diamine, they do provide insights into the structures of related methoxybenzene derivatives. For instance, compounds such as 1,2-dimethoxy-4-nitrobenzene and 1-(2,4,5-trimethoxyphenyl)-1-butanone are reported to have planar structures. This suggests that the methoxy group can influence the planarity of the benzene ring to which it is attached. In the case of 3-methoxybenzene-1,2-diamine, it can be inferred that the methoxy and amine substituents may similarly affect its molecular conformation .
Chemical Reactions Analysis
The chemical behavior of 3-methoxybenzene-1,2-diamine can be inferred from the reactions of similar compounds. The photoreaction mechanism discussed in the synthesis of N-arylbenzene-1,2-diamines implies that 3-methoxybenzene-1,2-diamine could participate in further chemical transformations under different conditions. For example, the presence of the amine group could allow for reactions such as acylation, sulfonation, or alkylation, expanding the compound's utility in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methoxybenzene-1,2-diamine can be partially deduced from the properties of related methoxybenzene derivatives. The reported hydrogen-bonded dimers and the packing arrangements in solids for the methoxybenzene derivatives suggest that 3-methoxybenzene-1,2-diamine may also exhibit similar intermolecular interactions, affecting its melting point, solubility, and crystalline structure. Additionally, the presence of both methoxy and amine groups is likely to influence its polarity, boiling point, and reactivity .
Safety and Hazards
将来の方向性
While specific future directions for 3-Methoxybenzene-1,2-diamine are not available, one study mentioned the solvent-controllable photoreaction of 4-methoxyazobenzenes to afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines . This suggests potential future research directions in exploring the properties and applications of similar compounds.
作用機序
Target of Action
Similar compounds like 3-methyl-benzene-1,2-diol have been reported to target proteins such as biphenyl-2,3-diol 1,2-dioxygenase .
Mode of Action
It can be inferred from the general mechanism of electrophilic aromatic substitution, which is common in benzene derivatives . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that benzene derivatives can undergo electrophilic aromatic substitution, which is a key reaction in many biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid or semi-solid or liquid or lump at room temperature .
Result of Action
It is known that the compound can undergo electrophilic aromatic substitution, which can lead to the formation of various substituted benzene derivatives .
特性
IUPAC Name |
3-methoxybenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLWXPJTAKXXKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276664 | |
| Record name | 3-methoxybenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxybenzene-1,2-diamine | |
CAS RN |
37466-89-0 | |
| Record name | 3-Methoxy-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37466-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methoxybenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxybenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B1295748.png)



